![molecular formula C16H15N5O B2951503 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285536-72-2](/img/no-structure.png)
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, also known as CIPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This indicates that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests that our compound of interest could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This suggests that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This indicates that our compound of interest could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . This suggests that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This indicates that our compound of interest could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways and their downstream effects influenced by “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” would need further investigation.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with (E)-1H-indol-3-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-cyclopropyl-1H-pyrazole-5-carbohydrazide", "(E)-1H-indol-3-carbaldehyde", "Suitable catalyst" ], "Reaction": [ "To a stirred solution of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent, add (E)-1H-indol-3-carbaldehyde (1.2 equiv) and a suitable catalyst (0.1 equiv).", "Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
CAS RN |
1285536-72-2 |
Product Name |
3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.33 |
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
IBBFBSVAUOCUEP-GIJQJNRQSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
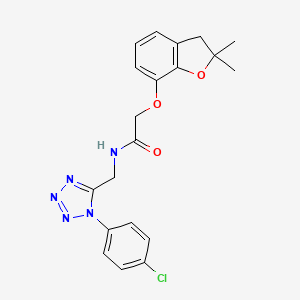
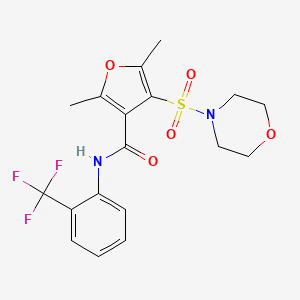
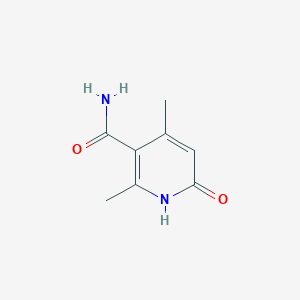
![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)
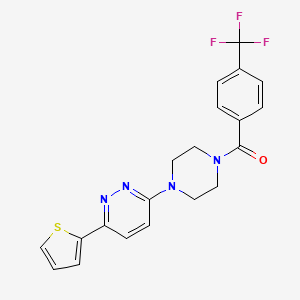
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
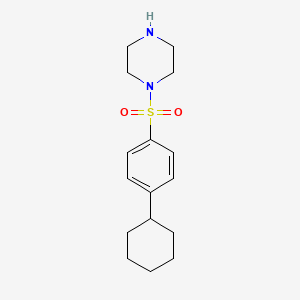
![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)